Home > Products > Screening Compounds P144787 > 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4093760
CAS Number:
Molecular Formula: C18H18ClNO6
Molecular Weight: 379.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DHPs is commonly achieved through the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and an amine source (like ammonia or ammonium acetate) [, , , ]. Variations in the substituents on the dihydropyridine ring are introduced by using different starting materials in the Hantzsch reaction.

Molecular Structure Analysis

DHPs possess a six-membered non-aromatic ring with one double bond reduced, resulting in a dihydropyridine ring. The substituents at the 4-position (aryl group) and the 3- and 5-positions (ester groups) significantly influence the pharmacological activity of these compounds [, , ].

Mechanism of Action

DHPs primarily exert their pharmacological effects by blocking L-type calcium channels in vascular smooth muscle cells [, , ]. This blockade inhibits calcium influx, leading to vasodilation and a decrease in blood pressure.

Physical and Chemical Properties Analysis

DHPs are typically crystalline solids with varying solubility depending on the substituents present. They exhibit characteristic absorption in the UV-Vis region, which is utilized for their analytical determination [].

Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)

Compound Description: Nifedipine is a prominent calcium channel blocker widely recognized for its therapeutic applications in treating hypertension and angina pectoris. [] It operates by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby inducing vasodilation and reducing blood pressure.

Relevance: Nifedipine serves as a crucial structural analog for understanding the structure-activity relationships of 1,4-dihydropyridine calcium channel antagonists. [] Both nifedipine and dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to this class and share the core 1,4-dihydropyridine ring system with ester substituents at the 3 and 5 positions. The variations lie in the aryl substituent at the 4-position and the presence of a (2-methoxy-2-oxoethyl) group at the 1-position in the latter. Exploring these differences is crucial for unraveling the specific structural features that govern the pharmacological activity of these compounds.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog investigated for its potential as a calcium channel blocker. [] While the core structure remains similar to nifedipine, the key distinction lies in replacing the methyl ester groups with 2-cyanoethyl esters.

Relevance: The presence of cyanoethyl ester groups in bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, compared to the methyl esters in dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, offers valuable insights into the influence of ester substituents on the pharmacological properties of 1,4-dihydropyridines. [] Studying these subtle structural changes is vital for optimizing the activity and pharmacokinetic profiles of potential drug candidates in this class.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP, a dihydropyridine calcium antagonist, has shown promise in treating chronic pulmonary hypertension induced by monocrotaline in rats. [] Its mechanism of action is believed to involve reducing free radical production and increasing nitric oxide levels in the lungs.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This series of compounds explores variations in the pyridinyl substituent at the 4-position of the 1,4-dihydropyridine ring. [] These variations, with the pyridinyl group at the 2-, 3-, or 4-position, influence the calcium channel antagonist activity of the compounds.

Relevance: Comparing the diethyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates to dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate highlights the importance of both the aryl substituent and the ester groups in dictating biological activity. [] While both share the fundamental 1,4-dihydropyridine structure, the specific substitutions at these positions contribute significantly to their distinct pharmacological profiles.

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Compound Description: This diverse group of compounds incorporates a range of substituents on the 3-alkyl ester group (R), along with variations in the C-4 phenyl ring (X). [] These structural modifications were designed to investigate their impact on calcium channel antagonist activity and anticonvulsant properties.

Relevance: The 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates exemplify the importance of systematic structural modifications in drug discovery. [] By comparing their activities to dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, researchers can gain insights into how specific substituents on the 1,4-dihydropyridine scaffold contribute to desired therapeutic effects.

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates

Compound Description: In this series of nifedipine analogs, the orthonitrophenyl group is replaced with a 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl substituent. [] The length and nature of the alkyl ester substituents at positions C3 and C5 were varied to assess their impact on calcium channel antagonist activity.

Relevance: These alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates provide a valuable comparison point to dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, demonstrating the impact of significant structural changes at the 4-position on pharmacological activity. [] Understanding these structure-activity relationships is crucial for designing novel calcium channel blockers with improved potency and selectivity.

Isopropyl(2-methoxy-ethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Nimodipine)

Compound Description: Nimodipine, a calcium antagonistic dihydropyridine derivative, exhibits a preferential effect on cerebral vessels, making it particularly effective in treating cerebrovascular spasms. [] Its ability to dilate cerebral vessels without significantly affecting peripheral blood pressure highlights its targeted therapeutic action.

Relevance: Nimodipine and dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure and belong to the class of calcium channel blockers. [] Analyzing the structural differences between them, particularly the variations in substituents at the 4-position and the presence of the (2-methoxy-2-oxoethyl) group, can help researchers understand the factors contributing to nimodipine's selective action on cerebral vessels.

Properties

Product Name

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C18H18ClNO6

Molecular Weight

379.8 g/mol

InChI

InChI=1S/C18H18ClNO6/c1-24-15(21)10-20-8-13(17(22)25-2)16(14(9-20)18(23)26-3)11-4-6-12(19)7-5-11/h4-9,16H,10H2,1-3H3

InChI Key

ZPBIBRFTQWGCKV-UHFFFAOYSA-N

SMILES

COC(=O)CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

COC(=O)CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.